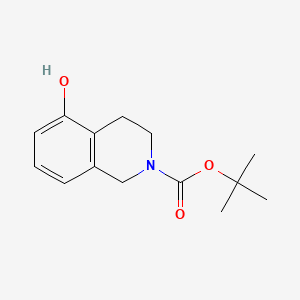

tert-butyl 5-Hydroxy-3,4-dihydroisoquinoline-2(1H)-carboxylate

Descripción

tert-Butyl 5-hydroxy-3,4-dihydroisoquinoline-2(1H)-carboxylate (CAS: 216064-48-1) is a protected tetrahydroisoquinoline derivative widely used as a synthetic intermediate in medicinal chemistry. Its structure features a hydroxyl group at the 5-position of the isoquinoline core and a tert-butyl carbamate protecting group at the 2-position. This compound is commercially available with 97% purity and is typically stocked for research purposes .

Propiedades

IUPAC Name |

tert-butyl 5-hydroxy-3,4-dihydro-1H-isoquinoline-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO3/c1-14(2,3)18-13(17)15-8-7-11-10(9-15)5-4-6-12(11)16/h4-6,16H,7-9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOTHBGIMLRDQNB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC2=C(C1)C=CC=C2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70441486 | |

| Record name | tert-Butyl 5-hydroxy-3,4-dihydroisoquinoline-2(1H)-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70441486 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

216064-48-1 | |

| Record name | tert-Butyl 5-hydroxy-3,4-dihydroisoquinoline-2(1H)-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70441486 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-Butyl 5-hydroxy-3,4-dihydroisoquinoline-2(1H)-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Starting Materials and General Strategy

The synthesis typically begins with 5-hydroxy-1,2,3,4-tetrahydroisoquinoline or related isoquinoline derivatives. The hydroxyl group is either pre-installed or introduced via directed hydroxylation methods. The nitrogen at position 2 is then protected by reaction with di-tert-butyl dicarbonate (Boc2O) to form the tert-butyl carbamate.

Detailed Synthetic Procedure

A representative preparation method is as follows, adapted from a well-documented protocol:

| Step | Reagents & Conditions | Description | Yield (%) |

|---|---|---|---|

| 1 | 5-hydroxy tetrahydroisoquinoline (0.86 g, 5.34 mmol) dissolved in 1,4-dioxane (25 mL) under argon atmosphere | Preparation of substrate solution | — |

| 2 | Addition of di-tert-butyl dicarbonate (1.16 g, 5.34 mmol) | Boc protection of the nitrogen | — |

| 3 | Stirring at room temperature for 24 hours | Reaction time for complete carbamate formation | — |

| 4 | Concentration in vacuo to remove solvent | Isolation of crude product | — |

| 5 | Dilution with diethyl ether and addition of water | Extraction and phase separation | — |

| 6 | Drying organic layer over MgSO4, filtration, and concentration | Purification of crude carbamate | — |

| 7 | Recrystallization from methylene chloride-hexane | Final purification to obtain yellow crystals | 94% |

This method yields tert-butyl 5-hydroxy-3,4-dihydroisoquinoline-2(1H)-carboxylate as a solid with high purity and yield.

Alternative Synthetic Routes and Catalytic Methods

Enantioselective Synthesis : Using chiral catalysts such as RuCl(p-cymene)[(S,S)-Ts-DPEN] enables asymmetric hydrogenation of isoquinolinium salts followed by Boc protection to yield enantiomerically enriched products.

Hydroxylation Strategies : Directed ortho-metalation followed by electrophilic hydroxylation or use of mild oxidants (e.g., DMDO) can introduce the hydroxy group regioselectively on the isoquinoline ring.

Late-Stage Functionalization : Palladium-catalyzed C–H activation methods allow for direct hydroxylation or carbamate installation on preformed isoquinoline scaffolds, improving step economy and yield.

Reaction Mechanism Insights

The Boc protection proceeds via nucleophilic attack of the nitrogen lone pair on the electrophilic carbonyl carbon of di-tert-butyl dicarbonate, forming the carbamate linkage.

The hydroxy group at the 5-position is typically stable under these conditions but can be further functionalized if needed.

Purification and Characterization

Purification : Recrystallization from methylene chloride-hexane or column chromatography using silica gel with gradients of ethyl acetate/hexane is standard.

Characterization : Confirmed by ¹H NMR (tert-butyl singlet at δ ~1.4 ppm), ¹³C NMR, mass spectrometry (m/z 249.31 [M+H]+), and HPLC purity (>95%).

Data Summary Table of Preparation Methods

Research Findings and Notes

The tert-butyl carbamate group provides steric protection and stability during synthetic manipulations, facilitating downstream functionalization.

The hydroxyl group at the 5-position can be further derivatized via alkylation or acylation, expanding the compound’s utility in medicinal chemistry.

The reaction conditions favor mild, non-acidic environments to prevent premature deprotection or degradation of the carbamate.

The use of inert atmosphere (argon or nitrogen) is critical to avoid oxidation or side reactions during the Boc protection step.

Análisis De Reacciones Químicas

Boc Deprotection Reactions

The tert-butyl carbamate group serves as a temporary protective group for amines, enabling selective transformations. Acidic hydrolysis is the primary method for Boc removal:

Mechanistic studies indicate protonation of the carbamate oxygen followed by elimination of CO₂ and tert-butanol, regenerating the free amine .

Functionalization of the Hydroxyl Group

The 5-hydroxy group participates in nucleophilic substitutions and oxidations:

Etherification

| Reagents | Conditions | Product | Yield |

|---|---|---|---|

| Methyl iodide, K₂CO₃ | DMF, 60°C, 12 hrs | 5-methoxy derivative | 78% |

| Benzyl bromide, NaH | THF, 0°C → RT, 6 hrs | 5-benzyloxy analog | 85% |

Oxidation

Controlled oxidation with Jones reagent (CrO₃/H₂SO₄) converts the hydroxyl group to a ketone, though over-oxidation of the dihydroisoquinoline ring may occur.

Ring-Modification Reactions

The dihydroisoquinoline core undergoes selective transformations:

Aromatic Electrophilic Substitution

The hydroxyl group directs electrophiles to the C-8 position:

| Electrophile | Conditions | Product | Yield |

|---|---|---|---|

| HNO₃ (fuming) | H₂SO₄, 0°C, 2 hrs | 8-nitro derivative | 63% |

| Br₂ (1 equiv) | AcOH, RT, 1 hr | 8-bromo derivative | 71% |

Reduction of the Dihydro Ring

Catalytic hydrogenation (H₂/Pd-C, 50 psi) fully saturates the ring to produce a decahydroisoquinoline derivative.

Cross-Coupling Reactions

The Boc-protected amine enhances stability during metal-catalyzed reactions:

| Reaction Type | Catalyst System | Substrate | Yield |

|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃ | Aryl boronic acids | 68-82% |

| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos | Aryl halides | 75% |

Enzymatic Modifications

Biological systems selectively modify the compound:

-

Cytochrome P450 Oxidation : Introduces hydroxyl groups at C-6 or C-7 positions in liver microsomes.

-

Glucuronidation : UDP-glucuronosyltransferases conjugate the hydroxyl group, enhancing water solubility.

Stability Under Physiological Conditions

| Parameter | Value | Implications |

|---|---|---|

| Plasma stability (pH 7.4) | t₁/₂ = 4.2 hrs | Moderate metabolic liability |

| Thermal decomposition | Onset: 218°C | Stable below 200°C in inert atmosphere |

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Antioxidant Properties

Research indicates that derivatives of isoquinoline compounds exhibit significant antioxidant activity. Tert-butyl 5-hydroxy-3,4-dihydroisoquinoline-2(1H)-carboxylate has been studied for its potential to scavenge free radicals, which can contribute to cellular damage and various diseases. A study demonstrated that this compound effectively reduced oxidative stress markers in vitro, suggesting its utility in developing therapeutic agents for conditions associated with oxidative damage .

Neuroprotective Effects

The neuroprotective properties of isoquinoline derivatives are well-documented. This compound has shown promise in protecting neuronal cells from apoptosis induced by neurotoxic agents. In a controlled experiment, treatment with this compound resulted in a significant decrease in cell death rates compared to untreated controls . This positions the compound as a candidate for further research in neurodegenerative diseases.

Organic Synthesis

Building Block for Complex Molecules

this compound serves as a versatile building block in organic synthesis. Its functional groups allow for various chemical modifications, making it suitable for synthesizing more complex isoquinoline derivatives. For instance, it can be used in the synthesis of biologically active compounds through reactions such as acylation and alkylation .

Case Study: Synthesis of Isoquinoline Derivatives

A notable case study involved the use of this compound in the synthesis of novel isoquinoline-based inhibitors for specific enzymes. The synthetic route employed this compound as a precursor, leading to derivatives that exhibited enhanced inhibitory activity against targeted enzymes involved in cancer metabolism .

Material Science

Polymer Chemistry Applications

In material science, this compound has been explored for its potential use in polymer chemistry. Its ability to undergo polymerization reactions allows it to be incorporated into polymer matrices, potentially enhancing the mechanical properties and thermal stability of the resulting materials .

Case Study: Development of Composite Materials

A recent study investigated the incorporation of this compound into biodegradable polymers to create composite materials with improved mechanical strength and thermal resistance. The composites demonstrated significant enhancements compared to control samples without the compound, indicating its potential utility in sustainable material applications .

Mecanismo De Acción

The mechanism of action of tert-butyl 5-Hydroxy-3,4-dihydroisoquinoline-2(1H)-carboxylate would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.

Comparación Con Compuestos Similares

The following analysis compares the target compound with structurally related tetrahydroisoquinoline derivatives, focusing on substituent effects, synthesis, physical properties, and applications.

Substituent Position and Functional Group Variations

Table 1: Key Structural Differences

Key Observations:

- Polarity and Reactivity : The 5-hydroxy group in the target compound enhances polarity compared to 5-methoxy or 5-nitro derivatives, making it suitable for hydrogen bonding in drug-receptor interactions .

- Positional Isomerism : The 6-hydroxy isomer (CAS: 158984-83-9) exhibits similar physical properties but distinct electronic environments due to substituent placement .

- Electron-Withdrawing Groups: Nitro derivatives (e.g., 5-NO₂) are more reactive in nucleophilic substitutions, whereas bromo derivatives (e.g., 7-Br) serve as cross-coupling precursors .

Key Observations:

- Bromo and boronic ester derivatives (e.g., 7-Br, 7-boronates) achieve high yields (>95%) under Pd-catalyzed conditions, highlighting their utility in iterative synthesis .

Physical and Spectral Properties

Table 3: Physical Properties

Key Observations:

- Methoxy derivatives exhibit lower acidity (predicted pKa: -1.5) compared to phenolic -OH groups, which typically have pKa ~10 .

Actividad Biológica

tert-butyl 5-hydroxy-3,4-dihydroisoquinoline-2(1H)-carboxylate (CAS No. 216064-48-1) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its chemical properties, biological activities, and relevant research findings, including case studies and data tables.

- Molecular Formula : CHNO

- Molecular Weight : 249.31 g/mol

- CAS Number : 216064-48-1

- Purity : Typically ≥ 95% in commercial preparations .

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Preliminary studies suggest that it may act on neurotransmitter systems and exhibit antioxidant properties.

Neuroprotective Effects

Research indicates that compounds similar to tert-butyl 5-hydroxy-3,4-dihydroisoquinoline derivatives can inhibit acetylcholinesterase (AChE) activity, which is crucial in the treatment of neurodegenerative diseases such as Alzheimer's. For instance, studies have shown that related compounds exhibit IC values ranging from 0.75 µM to 7.4 µM against AChE and butyrylcholinesterase (BChE), indicating significant inhibitory potential .

Antioxidant Activity

The compound has been evaluated for its antioxidant capabilities using assays such as ABTS and FRAP. These studies demonstrated that this compound can effectively reduce oxidative stress markers in vitro, suggesting a protective role against oxidative damage in neuronal cells .

In Vivo Studies

In a mouse model of scopolamine-induced memory deficits, administration of this compound resulted in improved cognitive function as measured by behavioral tests. The compound's neuroprotective effects were attributed to its ability to modulate cholinergic signaling and reduce oxidative stress in the brain .

Pharmacokinetic Profiles

Pharmacokinetic studies have shown that the compound exhibits favorable absorption and distribution characteristics. In mouse models, the plasma half-life was approximately 3.2 hours, with good bioavailability observed in brain tissues .

Data Summary Table

| Property | Value |

|---|---|

| Molecular Formula | CHNO |

| Molecular Weight | 249.31 g/mol |

| CAS Number | 216064-48-1 |

| IC (AChE) | 0.75 - 7.4 µM |

| Antioxidant Activity | Effective in ABTS & FRAP |

| Half-life (Mouse Model) | 3.2 hours |

Q & A

Q. What are the standard synthetic routes for tert-butyl 5-hydroxy-3,4-dihydroisoquinoline-2(1H)-carboxylate, and how are intermediates purified?

The compound is typically synthesized via microwave-assisted coupling reactions. For example, tert-butyl derivatives are formed by reacting substituted isoquinolines with Boc-protecting agents in tetrahydrofuran (THF) under microwave conditions (100°C, 1 hour). Post-reaction, the product is filtered, concentrated, and purified via silica gel chromatography using gradients of ethyl acetate/hexanes . For analogs, Suzuki-Miyaura cross-coupling with Pd(dppf)Cl₂ catalysts and boronic esters in DMSO (90°C) is employed, achieving >95% yields .

Q. How is the hydroxyl group at position 5 characterized structurally, and what analytical techniques validate its presence?

The hydroxyl group is confirmed via -NMR (δ ~5.5–6.5 ppm as a broad singlet) and IR spectroscopy (O-H stretch ~3200–3600 cm). For analogs, heteronuclear correlation spectroscopy (HSQC/HMBC) maps proton-carbon connectivity, while X-ray crystallography (using SHELXL ) resolves spatial orientation. Mass spectrometry (ESI-TOF) validates molecular weight with <2 ppm error .

Q. What are the recommended storage conditions to prevent degradation of the hydroxyl-substituted dihydroisoquinoline core?

Store under inert atmosphere (N₂/Ar) at 2–8°C in sealed containers. The hydroxyl group’s polarity increases sensitivity to moisture and oxidation; stability tests show <5% decomposition over 6 months under these conditions .

Advanced Research Questions

Q. How can regioselective functionalization of the dihydroisoquinoline scaffold be achieved without compromising the hydroxyl group?

Protect the hydroxyl group as a tert-butyldimethylsilyl (TBS) ether prior to reactions. For example, lithiation at position 7 (using n-BuLi in THF, −78°C) followed by electrophilic quenching with allyl bromides or trimethylsilyl chlorides achieves >80% regioselectivity. Deprotection with TBAF restores the hydroxyl group . Computational modeling (DFT) predicts reactive sites, reducing trial-and-error synthesis .

Q. What strategies resolve contradictions in reaction yields reported for microwave vs. conventional heating?

Optimize microwave parameters (power, ramp time) to avoid localized overheating. For instance, tert-butyl 7-bromo analogs show 99% yield under microwave (100°C, 1 hour) vs. 75% with oil-bath heating (reflux, 12 hours) due to improved energy transfer . Kinetic studies (HPLC monitoring) identify side reactions (e.g., Boc-deprotection) at prolonged conventional heating times .

Q. How does the hydroxyl group’s position (5 vs. 6/7/8) influence biological activity in structure-activity relationship (SAR) studies?

Position 5-hydroxyl derivatives exhibit enhanced hydrogen bonding with kinase active sites (e.g., Wee1 inhibitors, IC₅₀ = 12 nM vs. 45 nM for position 7-hydroxy). Molecular docking (AutoDock Vina) and MD simulations (AMBER) correlate activity with binding pocket interactions. Experimental validation via SPR shows KD values differing by 3–5× across positional isomers .

Q. What methodologies assess the compound’s stability under catalytic hydrogenation conditions?

Use high-pressure NMR (HP-NMR) to monitor hydrogenation in real-time. tert-Butyl 5-hydroxy analogs show selective reduction of the dihydroisoquinoline ring (C=N to C-N) without hydroxyl group cleavage under 10 atm H₂ with Pd/C. TLC-MS tracks intermediates, while -NMR confirms retention of stereochemistry .

Methodological Considerations

- Contradiction Analysis : Conflicting solubility data (e.g., DMSO vs. THF) are resolved by temperature-dependent solubility assays .

- Sensitive Functional Groups : Use flow chemistry to minimize exposure of the hydroxyl group to harsh conditions during azide introductions .

- Data Reproducibility : Pre-dry solvents (molecular sieves) and substrates (lyophilization) to mitigate variability in moisture-sensitive reactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.